molecular formula C10H13NO4S B1378725 Benzyl 2-sulfamoylpropanoate CAS No. 1461705-34-9

Benzyl 2-sulfamoylpropanoate

Cat. No. B1378725
M. Wt: 243.28 g/mol
InChI Key: MSBFGVHVVGCDEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-sulfamoylpropanoate is a chemical compound with the molecular formula C10H13NO4S . It contains a total of 29 bonds, including 16 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 sulfonamide .


Synthesis Analysis

The synthesis of benzyl compounds has been a topic of interest in organic chemistry. Benzils have been used as building blocks for the efficient synthesis of various heterocycles . The synthesis of benzyl compounds often involves the alkylation of ammonia, reductive amination of aldehydes and ketones, and the use of reagents like hypervalent iodine, DMSO, or a combination of I2/DMSO .


Molecular Structure Analysis

The molecular structure of Benzyl 2-sulfamoylpropanoate includes a benzyl group attached to a 2-sulfamoylpropanoate group . It contains a total of 29 bonds, including 16 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 sulfonamide .


Chemical Reactions Analysis

Benzyl compounds are known to undergo various chemical reactions. For instance, benzylic amines can be synthesized through palladium-catalyzed carbonylative aminohomologation of aryl halides . Additionally, the reaction of benzyl radical with molecular oxygen has been studied using ab initio calculations .

Scientific Research Applications

Synthesis and Catalysis

Benzyl 2-sulfamoylpropanoate is a compound that has been explored in various synthetic and catalytic contexts. For example, it serves as a precursor in the synthesis of fluoroamines through reactions involving cyclic sulfamidates derived from β-amino alcohols. This process is significant for producing N-benzyl fluoroamines, which are useful intermediates in organic synthesis (Posakony & Tewson, 2002). Additionally, benzyl 2-sulfamoylpropanoate derivatives have been utilized in one-pot catalytic processes that involve deprotection, decarboxylation, and asymmetric tautomerization, leading to optically active linear ketones, which are valuable in asymmetric synthesis (Roy et al., 2001).

Environmental and Green Chemistry

In the realm of green chemistry, benzyl sulfonamides, which can be synthesized from benzyl 2-sulfamoylpropanoate, have been used in environmentally benign methods for creating carbon-nitrogen bonds. These methods feature the use of nanostructured catalysts for direct coupling reactions, showcasing the compound's utility in sustainable chemical practices (Shi et al., 2009).

Safety And Hazards

While specific safety and hazard information for Benzyl 2-sulfamoylpropanoate is not available, it’s important to handle all chemical compounds with care and follow standard safety protocols. For similar compounds, safety data sheets provide information on potential hazards, safe handling, and emergency procedures .

Future Directions

The future directions in the study and application of benzyl compounds like Benzyl 2-sulfamoylpropanoate could involve exploring new synthesis methods, studying their reactivity and mechanism of action, and finding new applications in pharmaceuticals and other industries .

properties

IUPAC Name

benzyl 2-sulfamoylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-8(16(11,13)14)10(12)15-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBFGVHVVGCDEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-sulfamoylpropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 2-sulfamoylpropanoate
Reactant of Route 2
Benzyl 2-sulfamoylpropanoate
Reactant of Route 3
Benzyl 2-sulfamoylpropanoate
Reactant of Route 4
Benzyl 2-sulfamoylpropanoate
Reactant of Route 5
Reactant of Route 5
Benzyl 2-sulfamoylpropanoate
Reactant of Route 6
Reactant of Route 6
Benzyl 2-sulfamoylpropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.